N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c24-17-11-18(25)13-19(12-17)27-23(29)20-14-26-22(16-9-5-2-6-10-16)28-21(20)15-7-3-1-4-8-15/h1-14H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLXVWMXDUIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzamidine-Mediated Cyclocondensation
The most efficient route to the 2,4-diphenylpyrimidine-5-carbonitrile intermediate involves the reaction of benzoyl acetonitrile (α-cyano ketone) with benzamidine hydrochloride under microwave irradiation. This method, adapted from Val et al., proceeds via nucleophilic attack of the amidine on the carbonyl group, followed by cyclodehydration:
Reaction Conditions
- Reactants : Benzamidine hydrochloride (1.2 eq), benzoyl acetonitrile (1 eq)
- Base : Potassium carbonate (2 eq)
- Solvent : Absolute ethanol
- Energy Input : Microwave irradiation (600 W, 150°C, 20 min)
- Yield : 82–89%
The microwave-assisted protocol significantly enhances reaction efficiency compared to conventional heating (4–8 hours vs. 20 minutes), minimizing side product formation.
Alternative Pathways Using Malononitrile Derivatives
For laboratories lacking microwave reactors, a conventional approach utilizes malononitrile, urea, and benzaldehyde in a one-pot, three-component reaction. This method, detailed in Scheme 13 of Al-Ghulikah et al., generates 4-amino-2-oxo-6-phenylpyrimidine-5-carbonitrile, which undergoes subsequent oxidation and functionalization:
Key Modifications
- Oxidation of 2-Oxo to 2-Phenyl : Treatment with phenylmagnesium bromide converts the 2-oxo group to a phenyl substituent.
- Decarboxylation : Heating under reflux in acetic acid removes the amino group at position 4.
While feasible, this route involves multiple steps and yields 58–64% overall.
Functionalization of the Pyrimidine-5-Carbonitrile Intermediate
Hydrolysis to Carboxylic Acid
The nitrile group at position 5 is hydrolyzed to a carboxylic acid using concentrated sulfuric acid (98%) at 120°C for 6 hours. This step achieves 78–85% conversion, with the reaction progress monitored via FT-IR (disappearance of ν(C≡N) at 2240 cm⁻¹).
Optimization Note : Partial hydrolysis to the amide can occur if reaction time is reduced to 2–3 hours, but this approach yields inconsistent results (≤45% amide).
Carboxylic Acid Activation and Amide Coupling
The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) under reflux (4 hours, 80°C), followed by reaction with 3,5-dichloroaniline in dichloromethane:
Coupling Protocol
- Acid Chloride Formation : 2,4-Diphenylpyrimidine-5-carboxylic acid (1 eq), SOCl₂ (3 eq), catalytic DMF, 80°C, 4 hours.
- Amine Addition : 3,5-Dichloroaniline (1.2 eq), pyridine (2 eq), DCM, 0°C → RT, 12 hours.
- Yield : 76–82% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Alternative Single-Pot Approaches
Direct Amidination via Hofmann Rearrangement
A novel single-pot method involves Hofmann rearrangement of the 5-cyano group using bromine in sodium hydroxide (5 M), followed by in situ reaction with 3,5-dichloroaniline:
Advantages
- Eliminates the need for acid chloride intermediates.
- Reduces purification steps.
Limitations
- Lower yield (62–68%) due to competing hydrolysis to carboxylic acid.
- Requires strict stoichiometric control to avoid over-oxidation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirmed ≥98% purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation + Amide Coupling | Single-Pot Hofmann Rearrangement |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield | 58–64% | 62–68% |
| Purification Complexity | High (column chromatography) | Moderate (recrystallization) |
| Scalability | >100 g feasible | Limited to <50 g |
Industrial-Scale Considerations
For bulk production, the microwave-assisted cyclocondensation route is preferred due to:
- Energy Efficiency : 80% reduction in heating time compared to conventional methods.
- Solvent Recovery : Ethanol can be distilled and reused, lowering costs.
- Waste Minimization : K₂CO₃ is non-toxic and easily neutralized.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
RP-32490 [3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide]
- Structure : Imidazolidine ring with 3,5-dichlorophenyl and carboxamide substituents.
- Function : A metabolite of iprodione (RP-26019), a broad-spectrum fungicide used on fruits and vegetables. RP-32490 lacks the isopropyl group present in iprodione, reducing its persistence in plants compared to the parent compound .
- Key Difference : The imidazolidine core in RP-32490 contrasts with the pyrimidine ring in the target compound. Pyrimidines generally exhibit greater aromatic stability and diverse binding modes in biological systems.
RP-30228 [3-(1-methylethyl)-N-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidine-carboxamide]
- Structure : Similar to RP-32490 but includes an isopropyl group.
- Function : A transitional metabolite of iprodione, with intermediate persistence in crops.
- Comparison : The isopropyl group in RP-30228 enhances lipophilicity, whereas the diphenylpyrimidine structure of the target compound may improve π-π stacking interactions in enzyme binding pockets .
Vinclozolin and Derivatives
Vinclozolin [3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione]
- Structure : Oxazolidinedione core with 3,5-dichlorophenyl and methyl/ethenyl substituents.
- Function : A fungicide targeting Botrytis cinerea in vineyards. Its metabolite, 3-(3,5-dichlorophenyl)-5-methyl-2,4-oxazolidinedione, retains antifungal activity .
Pyrimidine-Carboxamide Derivatives
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Structure : Partially reduced pyrimidine ring with sulfanylidene (C=S), 2-chlorophenyl, and dimethoxyphenyl groups.
- Function : Likely explored for pharmaceutical applications due to the sulfanylidene group, which can enhance hydrogen bonding or metal chelation .
- Comparison : The sulfanylidene moiety distinguishes this compound from the target’s unmodified pyrimidine core. The 3,5-dichlorophenyl group in the target may confer higher electrophilicity, influencing reactivity in nucleophilic environments.
Tabulated Comparison of Key Features
| Compound Name | Core Structure | Key Substituents | Primary Application | Stability/Persistence |
|---|---|---|---|---|
| N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | Pyrimidine | 3,5-dichlorophenyl, 2,4-diphenyl | Undocumented (Research) | Likely high (aromatic core) |
| RP-32490 | Imidazolidine | 3,5-dichlorophenyl | Iprodione metabolite | Low (rapid degradation) |
| Vinclozolin | Oxazolidinedione | 3,5-dichlorophenyl, methyl/ethenyl | Fungicide | Moderate (UV-sensitive) |
| 4-(2-Chlorophenyl)-...-sulfanylidene-carboxamide | Dihydropyrimidine | 2-chlorophenyl, sulfanylidene, dimethoxy | Pharmaceutical research | Variable (C=S reactivity) |
Research Findings and Implications
- Agrochemical Potential: The 3,5-dichlorophenyl group is a hallmark of fungicidal activity in iprodione and vinclozolin. The target compound’s pyrimidine core could enhance binding to fungal cytochrome P450 enzymes, analogous to strobilurin fungicides .
- Pharmacological Prospects : Pyrimidine-carboxamides are common in kinase inhibitors (e.g., EGFR inhibitors). The diphenyl groups in the target compound may mimic ATP-competitive binding motifs, though specific studies are lacking .
Biological Activity
N-(3,5-Dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This compound's structure suggests it may interact with key biological pathways involved in cell cycle regulation and cancer proliferation. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , featuring a complex arrangement that allows for significant interaction with biological targets. The structure can be summarized as follows:
- Pyrimidine Core : Central to its activity.
- Dichlorophenyl Substituent : Enhances lipophilicity and potential interactions with cellular targets.
- Diphenyl Groups : Contribute to the compound's overall stability and binding affinity.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound has been identified as a potent inhibitor of CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control.
- Binding Interactions : The compound forms hydrogen bonds with hinge residues in CDK9, specifically Cys106 and Asp104, which are critical for kinase activity .
- Inhibition Potency : Studies have shown that related compounds exhibit IC50 values in the low nanomolar range against CDK2 and CDK9, indicating strong inhibitory effects .
Cytotoxicity Against Cancer Cell Lines
The compound has demonstrated significant cytotoxic effects against various tumor cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells were used in assays.
- Results : Compounds similar to this compound showed GI50 values at lower micromolar levels . Flow cytometry analyses revealed that these compounds induced G2/M phase cell cycle arrest in MDA-MB-231 cells.
Structure-Activity Relationship (SAR)
A detailed SAR study on related pyrimidine derivatives has provided insights into how structural modifications affect biological activity:
| Compound | IC50 (nM) | Target Kinase | Effect on Cell Cycle |
|---|---|---|---|
| 1 | 65 | CDK9 | G2/M Arrest |
| 3g | 83 | CDK2 | G1 Arrest |
| 3c | 70 | CDK9 | Apoptosis Induction |
This table illustrates that specific substitutions on the pyrimidine scaffold can enhance or diminish inhibitory potency against CDKs and influence the resultant cellular effects.
Case Studies
- Anti-HIV Activity : Some derivatives of this compound class have shown promise in anti-HIV assays, suggesting a broader antiviral potential beyond its anticancer properties .
- Combination Therapies : Research indicates that combining this compound with other agents may enhance therapeutic efficacy against resistant cancer cell lines .
Q & A
Q. What are the common synthetic routes for N-(3,5-dichlorophenyl)-2,4-diphenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including condensation of pyrimidine precursors with substituted phenyl groups and carboxamide coupling. Key steps include:
- Nucleophilic substitution to introduce the 3,5-dichlorophenyl moiety, often using catalysts like palladium or copper for cross-coupling reactions .
- Carboxamide formation via activation of the carboxylic acid group (e.g., using EDCI or HOBt) followed by coupling with the amine derivative . Optimization requires precise control of temperature (70–120°C), solvent selection (DMF or THF for polar aprotic conditions), and reaction time (12–24 hours) to maximize yield and purity. Analytical techniques like HPLC and TLC are critical for monitoring progress .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR (¹H, ¹³C, and DEPT) identifies proton environments and carbon frameworks, with shifts for aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~165–170 ppm) .
- IR confirms carboxamide C=O stretching (~1650 cm⁻¹) and NH bending (~3300 cm⁻¹) .
Q. What preliminary assays are used to evaluate the compound’s biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like phosphodiesterase 4 (PDE4) using fluorogenic substrates .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors (e.g., melanocortin receptors) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) to enhance biological efficacy?
- Structural analogs : Modify substituents (e.g., replacing dichlorophenyl with trifluoromethyl or methoxy groups) to assess impact on potency. For example, analogs with pyridinyl-triazole moieties show improved antifungal activity .
- Computational modeling : Molecular docking (e.g., AutoDock) predicts binding modes to targets like PDE4, guiding rational design .
- Comparative bioassays : Test derivatives in parallel to correlate substituent electronegativity or steric bulk with activity trends .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Crystallographic analysis : Co-crystallize the compound with target enzymes (e.g., PDE4) to visualize binding-site interactions .
- Mutagenesis assays : Introduce point mutations in enzyme active sites (e.g., His278Ala in PDE4) to identify critical residues for inhibition .
Q. How can researchers address contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized assays (e.g., uniform IC₅₀ protocols) to isolate variables like pH or buffer composition .
- Dose-response validation : Replicate experiments under controlled conditions (e.g., fixed cell lines or enzyme batches) to confirm reproducibility .
- Structural validation : Verify compound purity and stability (via HPLC-MS) to rule out degradation artifacts .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
